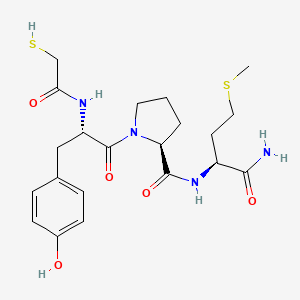
N-(Sulfanylacetyl)tyrosylprolylmethioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(Sulfanylacetyl)Tyrosylprolylmethioninamide involves the coupling of specific amino acids in a controlled sequence. The synthetic route typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents such as carbodiimides (e.g., DCC) and coupling agents like HOBt.
Deprotection: Removal of protecting groups to yield the final product.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity .
Chemical Reactions Analysis
N-(Sulfanylacetyl)Tyrosylprolylmethioninamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to sulfanyl groups.
Substitution: Nucleophilic substitution reactions at the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). Major products formed include disulfides and substituted derivatives .
Scientific Research Applications
N-(Sulfanylacetyl)Tyrosylprolylmethioninamide has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein-protein interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(Sulfanylacetyl)Tyrosylprolylmethioninamide involves its interaction with specific molecular targets. It is known to cleave the N-terminal of dual specificity mitogen-activated protein kinase kinases (MAPKKs), disrupting protein-protein interactions necessary for cellular signaling pathways . This disruption can lead to various biological effects, including inhibition of cell proliferation.
Comparison with Similar Compounds
N-(Sulfanylacetyl)Tyrosylprolylmethioninamide is unique compared to other oligopeptides due to its specific sequence and functional groups. Similar compounds include:
- Methionine and derivatives
- Proline and derivatives
- N-acyl-alpha amino acids and derivatives
- Alpha amino acid amides
- Amphetamines and derivatives
- Pyrrolidinecarboxamides
These compounds share structural similarities but differ in their specific sequences and functional groups, leading to distinct biological activities .
Properties
Molecular Formula |
C21H30N4O5S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-sulfanylacetyl)amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N4O5S2/c1-32-10-8-15(19(22)28)24-20(29)17-3-2-9-25(17)21(30)16(23-18(27)12-31)11-13-4-6-14(26)7-5-13/h4-7,15-17,26,31H,2-3,8-12H2,1H3,(H2,22,28)(H,23,27)(H,24,29)/t15-,16-,17-/m0/s1 |
InChI Key |
LNLWXWOYQHAKTD-ULQDDVLXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CS |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


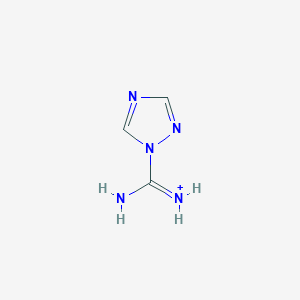
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
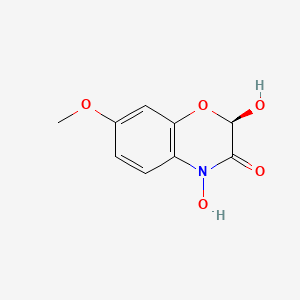
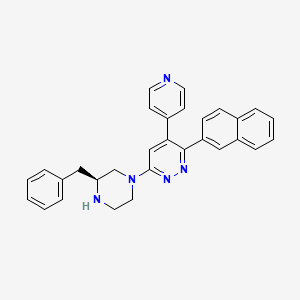
![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
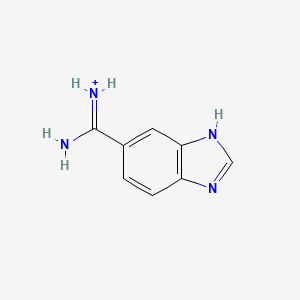
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B10760738.png)
![(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)

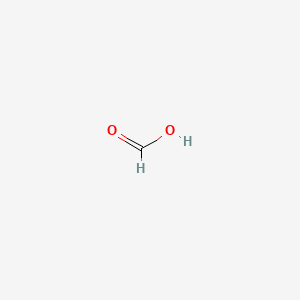
![2-Butyl-5,6-dihydro-1H-imidazo[4,5-D]pyridazine-4,7-dione](/img/structure/B10760784.png)
